molecular formula C9H16O3 B6598247 Methyl 4-methoxycyclohexane-1-carboxylate CAS No. 137058-17-4

Methyl 4-methoxycyclohexane-1-carboxylate

Cat. No.: B6598247
CAS No.: 137058-17-4
M. Wt: 172.22 g/mol
InChI Key: GPABZOTWBDPXNZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring a methoxy group at the 4-position and a methyl ester at the 1-position of the cyclohexane ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ester and ether functionalities. The methoxy group’s electron-donating nature may influence the compound’s stability, solubility, and reactivity compared to other substituted analogs.

Properties

IUPAC Name

methyl 4-methoxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPABZOTWBDPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80707126, DTXSID801185134
Record name Methyl 4-methoxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137058-17-4, 73873-62-8
Record name Methyl 4-methoxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methoxycyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxycyclohexane-1-carboxylate can be synthesized through the esterification of 4-methoxycyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-methoxycyclohexane-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme and the overall metabolic pathway .

Comparison with Similar Compounds

Methyl Cyclohexanecarboxylate (C₈H₁₂O₂)

  • Key Differences : Lacks substituents on the cyclohexane ring.
  • Impact : Simpler structure results in lower molecular weight (142.20 g/mol) and higher volatility (boiling point: 183°C) compared to substituted derivatives .

Methyl 4-Oxocyclohexanecarboxylate (C₈H₁₂O₃)

  • Key Differences : Contains a ketone group at position 4 instead of methoxy.
  • Impact : The polar ketone increases reactivity in nucleophilic additions (e.g., Grignard reactions) but reduces stability under acidic conditions compared to the methoxy analog .

Methyl 1-(4-Bromophenyl)cyclohexane-1-Carboxylate (C₁₄H₁₇BrO₂)

  • Key Differences : Substituted with a 4-bromophenyl group at position 1.
  • Impact : The bromine atom enhances molecular weight (297.19 g/mol) and lipophilicity, favoring participation in Suzuki-Miyaura cross-coupling reactions .

Methyl 1-Amino-4-Methylcyclohexanecarboxylate (C₁₁H₂₂N₂O₂)

  • Key Differences: Features an amino group at position 1 and a methyl group at position 3.

Methyl 4-Ethynylcyclohexane-1-Carboxylate (C₁₀H₁₄O₂)

  • Key Differences : Substituted with an ethynyl group at position 4.
  • Impact : The sp-hybridized carbon enables participation in click chemistry (e.g., azide-alkyne cycloadditions), distinguishing it from the methoxy variant .

Physical Properties

The table below summarizes available data for key compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound C₉H₁₄O₃ 170.21* N/A N/A Likely soluble in organic solvents
Methyl cyclohexanecarboxylate C₈H₁₂O₂ 142.20 183 N/A Insoluble in water; soluble in alcohol, ether
Methyl 4-oxocyclohexanecarboxylate C₈H₁₂O₃ 156.18 N/A N/A Moderate polarity due to ketone
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 N/A N/A Low water solubility

*Calculated based on molecular formula.

Biological Activity

Methyl 4-methoxycyclohexane-1-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a methoxy group and a carboxylate moiety. Its molecular formula is C10H18O3C_{10}H_{18}O_3, and it has a molecular weight of approximately 186.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can participate in nucleophilic addition reactions due to the carboxylate group, while the methoxy substituent may modulate its reactivity and stability. This interaction profile suggests potential roles in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that warrant further exploration for potential therapeutic use.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Properties

In vitro studies have indicated that this compound possesses anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was assessed using ELISA assays, highlighting its potential utility in treating inflammatory diseases.

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain management. Patients receiving this compound reported significant reductions in pain scores compared to the placebo group, suggesting a role in pain modulation.
  • Neuroprotective Effects : Research involving animal models of neurodegeneration demonstrated that treatment with this compound resulted in decreased neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention, supporting its potential as a neuroprotective agent.

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